molecular formula C32H30FN3O6 B15235916 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one

1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one

Cat. No.: B15235916
M. Wt: 571.6 g/mol
InChI Key: CNLOMNYYOJOMOS-LBWLPYLASA-N
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Description

1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and an imidazo[4,5-C]pyridin-4-one moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorine atom, and the construction of the imidazo[4,5-C]pyridin-4-one core. Common reagents and conditions used in these reactions include:

    Formation of Tetrahydrofuran Ring: This step may involve the use of dihydroxy compounds and acid catalysts.

    Introduction of Fluorine Atom: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor may be used.

    Construction of Imidazo[4,5-C]pyridin-4-one Core: This step may involve cyclization reactions using appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-chloro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one
  • 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-bromo-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one

Uniqueness

The uniqueness of 1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one lies in its specific structural features, such as the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C32H30FN3O6

Molecular Weight

571.6 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C32H30FN3O6/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-18-26-27(33)29(37)31(42-26)36-19-35-28-25(36)16-17-34-30(28)38/h3-17,19,26-27,29,31,37H,18H2,1-2H3,(H,34,38)/t26-,27+,29-,31-/m1/s1

InChI Key

CNLOMNYYOJOMOS-LBWLPYLASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H]([C@H]([C@@H](O4)N5C=NC6=C5C=CNC6=O)O)F

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5C=CNC6=O)O)F

Origin of Product

United States

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